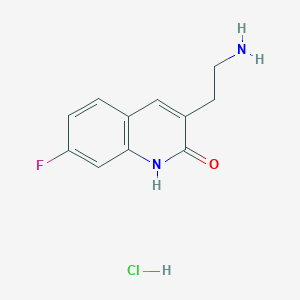

3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tryptamine hydrochloride is a laboratory chemical . It’s also known as 3-(2-Aminoethyl)indole hydrochloride .

Synthesis Analysis

Tryptamine is used in multi-layered analysis, used to differentiate and identify biogenic amines . It’s also used in the synthesis of indole ring-terminated thiol, ω-mercaptooctyltryptamide .Molecular Structure Analysis

The molecular structure of Tryptamine hydrochloride can be represented asNCCc1c[nH]c2ccccc12 . Physical And Chemical Properties Analysis

Tryptamine hydrochloride is a beige powder . It’s soluble in water at a concentration of 1 g/L at 20 °C .Applications De Recherche Scientifique

Antibacterial Applications

Compounds structurally related to "3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride" have demonstrated potent antibacterial activities. For instance, derivatives with specific substituents have shown remarkable efficacy against both Gram-positive and Gram-negative bacteria, significantly more potent than some existing antibacterial agents, indicating their potential as novel antibacterial drugs (Kuramoto et al., 2003).

Fluorophore Synthesis for Biological Applications

The synthesis of N-aryl-2-aminoquinolines and their derivatives, which share a similar core structure with "3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride," has been explored for their luminescence properties. These compounds are synthesized from reactions between chloroquinoline and anilines, yielding fluorophores with varying quantum yields based on the substituent groups. Their fluorescence behavior makes them potential candidates for studying various biological systems, highlighting their importance in biochemistry and medicine (Hisham et al., 2019).

Antimalarial Activity

The exploration of 4-aminoquinoline derivatives, which include the "3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride" scaffold, has been significant in the search for new antimalarial agents. These compounds have been shown to exhibit activity against chloroquine-susceptible and -resistant Plasmodium falciparum, with structural modifications at the 7-position enhancing their antimalarial efficacy. This research underscores the potential of such derivatives in developing more effective antimalarial therapies (De et al., 1998).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s structurally similar to tryptamine , which is known to interact with various neurotransmitter systems, including the serotonin and dopamine systems . Therefore, it’s plausible that 3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride may interact with similar targets.

Mode of Action

Based on its structural similarity to tryptamine , it may interact with its targets in a similar manner. Tryptamine and its derivatives are known to induce the release of catecholamines , suggesting that 3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride might have a similar effect.

Biochemical Pathways

Similar compounds like tryptamine are known to be involved in various neurotransmitter systems, including the dopamine system . Therefore, it’s plausible that 3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride may affect similar pathways, leading to downstream effects on neurotransmission.

Pharmacokinetics

Similar compounds like tryptamine are known to be metabolized by enzymes like monoamine oxidase (mao) and catechol-o-methyltransferase (comt) . These properties could potentially impact the bioavailability of 3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride.

Result of Action

Based on its structural similarity to tryptamine , it may have similar effects, such as inducing the release of catecholamines , which can have various effects on cellular function and communication.

Propriétés

IUPAC Name |

3-(2-aminoethyl)-7-fluoro-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O.ClH/c12-9-2-1-7-5-8(3-4-13)11(15)14-10(7)6-9;/h1-2,5-6H,3-4,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUKKUMFOTWXQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C(=C2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea](/img/structure/B2616846.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616847.png)

![N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2616848.png)

![(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2616854.png)

![N-[3-(2-Phenylimidazol-1-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2616855.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2616856.png)

![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2616859.png)